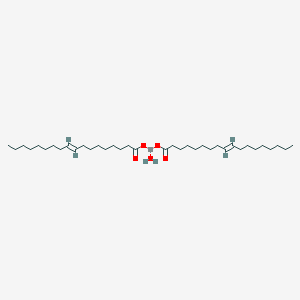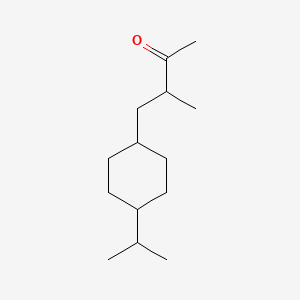
2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- is an organic compound that belongs to the class of ketones It is characterized by a butanone backbone with a methyl group at the third position and a cyclohexyl group substituted with an isopropyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-2-butanone with a suitable cyclohexyl derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 3-methyl-2-butanone, followed by the addition of the cyclohexyl derivative under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the final product.
化学反应分析
Types of Reactions
2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- involves its interaction with molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. The cyclohexyl and isopropyl groups contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Butanone, 3-methyl-4-(4-methoxyphenyl)-: Similar structure but with a methoxyphenyl group instead of a cyclohexyl group.
2-Butanone, 3-methyl-4-(4-chlorophenyl)-: Contains a chlorophenyl group, offering different reactivity and properties.
Uniqueness
2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group with an isopropyl substitution enhances its hydrophobicity and steric bulk, influencing its reactivity and interactions with other molecules.
属性
CAS 编号 |
36779-84-7 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC 名称 |
3-methyl-4-(4-propan-2-ylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C14H26O/c1-10(2)14-7-5-13(6-8-14)9-11(3)12(4)15/h10-11,13-14H,5-9H2,1-4H3 |
InChI 键 |
AOQWZIUVPJRSBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)CC(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




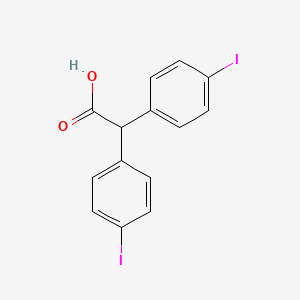
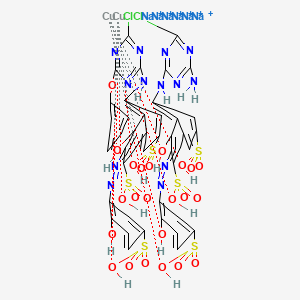
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
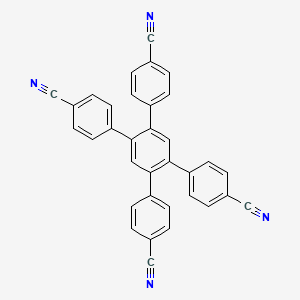

![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
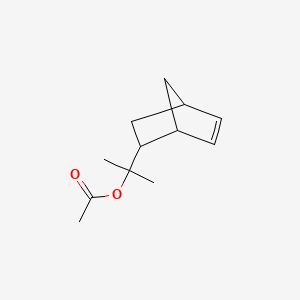
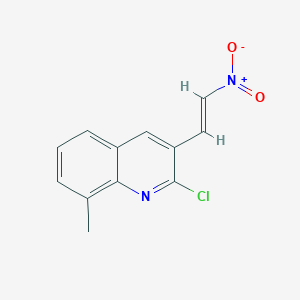
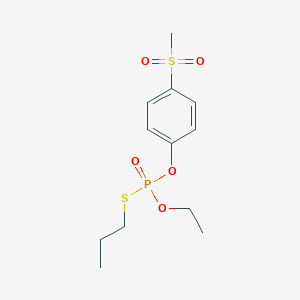
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
